(+/-)12-HpETE

概要

説明

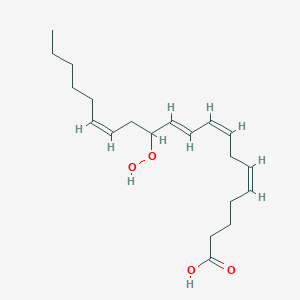

(±)12-Hydroperoxyeicosatetraenoic acid (12-HpETE) is a hydroperoxide derivative of arachidonic acid (AA) synthesized via the 12-lipoxygenase (12-LOX) pathway. This enzyme catalyzes the regio- and stereospecific incorporation of molecular oxygen at the C12 position of AA, forming 12-HpETE . It serves as a transient intermediate in the biosynthesis of 12-hydroxyeicosatetraenoic acid (12-HETE), which is reduced by glutathione peroxidase . 12-HpETE is implicated in platelet aggregation, oxidative stress, and inflammatory diseases such as diabetic retinopathy and atherosclerosis . Its instability in aqueous environments (half-life ~minutes) contrasts with its metabolites, which exhibit longer bioavailability and distinct biological roles .

準備方法

Synthetic Routes and Reaction Conditions

The preparation of (+/-)12-HpETE involves the synthesis of monounsaturated fatty acids. One common method is through the catalytic hydrogenation of polyunsaturated fatty acids. This process involves the use of a catalyst, such as palladium or nickel, under specific conditions of temperature and pressure to achieve the desired monounsaturated product .

Industrial Production Methods

In industrial settings, this compound can be produced through the extraction and purification of natural oils rich in monounsaturated fats, such as olive oil and canola oil. The extracted oils undergo processes like saponification, followed by fractional distillation to isolate the desired fatty acid .

化学反応の分析

Types of Reactions

Omega-9 Hpaa undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the fatty acid, leading to the formation of peroxides and other oxidation products.

Reduction: This reaction involves the addition of hydrogen to the fatty acid, converting it into a saturated fatty acid.

Substitution: This reaction involves the replacement of one functional group in the fatty acid with another.

Common Reagents and Conditions

Oxidation: Common reagents include oxygen or ozone, often under conditions of elevated temperature.

Reduction: Common reagents include hydrogen gas in the presence of a metal catalyst such as palladium or nickel.

Substitution: Common reagents include halogens or other electrophiles under specific conditions.

Major Products Formed

Oxidation: Peroxides, aldehydes, and ketones.

Reduction: Saturated fatty acids.

Substitution: Halogenated fatty acids.

科学的研究の応用

Inflammation and Immune Response

12-HPETE is known to influence inflammatory responses through its action on immune cells. It has been shown to stimulate the directed migration (chemotaxis) of neutrophils and macrophages, which are critical components of the immune system. Specifically:

- Chemotaxis : 12-HPETE enhances the migration of human neutrophils and rabbit macrophages towards sites of inflammation, indicating its role as a chemotactic agent .

- Cell Adhesion : It promotes the adhesion of neutrophils to vascular endothelial cells, facilitating the recruitment of immune cells to inflamed tissues .

- Granule Release : In conjunction with other inflammatory mediators like tumor necrosis factor-alpha (TNF-α), 12-HPETE induces the release of granule-bound enzymes from neutrophils, amplifying the inflammatory response .

Cardiovascular Health

Research indicates that 12-HPETE and its derivative 12-HETE are involved in cardiovascular functions:

- Vasodilation : Both 12(S)-HETE and 12(S)-HPETE have been observed to stimulate dilation of mesenteric arteries in rats and coronary microvessels in pigs, suggesting a vasodilatory effect that could be beneficial in managing hypertension .

- Platelet Activation : Elevated levels of 12(S)-HETE have been associated with essential hypertension, indicating a potential role in platelet activation and vascular smooth muscle cell function . The modulation of intracellular calcium levels by these metabolites may influence vascular tone and blood pressure regulation .

Renal Function

The effects of 12-HPETE extend into renal physiology:

- Renin Regulation : Studies have demonstrated that perfusion of 12(S)-HPETE into the renal pelvis increases afferent renal nerve activity (ARNA) while suppressing renin release. This suggests that 12-HPETE may play a role in regulating blood pressure through its effects on renal function .

- Nerve Activation : The action of 12-HPETE is mediated through transient receptor potential vanilloid type 1 (TRPV1) receptors located in renal sensory nerves, linking it to sensory nerve activation and modulation of renal blood flow .

Cancer Research

In cancer biology, 12-HPETE has garnered attention for its potential therapeutic applications:

- Tumor Cell Dynamics : The compound has been shown to affect tumor cell behavior by influencing cell proliferation and apoptosis pathways. For instance, it can promote DNA synthesis and mitogenesis in certain cell lines, indicating a role in tumor growth .

- Radiosensitization : There is emerging evidence that compounds like 12-HPETE can enhance the sensitivity of hypoxic tumor tissues to radiation therapy, potentially improving outcomes in cancer treatment .

Case Studies and Research Findings

作用機序

Omega-9 Hpaa exerts its effects through several molecular targets and pathways:

Anti-inflammatory: It modulates the production of inflammatory mediators and alters neutrophil infiltration.

Anti-cancer: It suppresses the migration and proliferation of cancer cells and stimulates tumor suppressor genes.

類似化合物との比較

15-Hydroperoxyeicosatetraenoic Acid (15-HpETE)

- Biosynthesis : Generated by 15-LOX oxidation of AA, unlike 12-HpETE (12-LOX-dependent) .

- Biological Roles :

- Both 12-HpETE and 15-HpETE stimulate AP-1-DNA binding and AP-1-dependent transcription in vascular smooth muscle cells (VSMCs), promoting oxidative stress-related growth events .

- 15-HpETE upregulates PPARβ transcriptional activity, whereas 12-HpETE is more directly linked to platelet aggregation via collagen receptor signaling .

- Disease Associations: 15-HpETE is associated with cancer progression, while 12-HpETE is prominent in diabetic retinopathy and atherosclerosis .

12-Hydroxyeicosatetraenoic Acid (12-HETE)

- Relationship to 12-HpETE : 12-HETE is the reduced alcohol form of 12-HpETE, catalyzed by glutathione peroxidase .

- Functional Contrast :

- Reactivity : 12-HpETE’s hydroperoxide group makes it highly reactive, acting as a precursor for lipid peroxidation products like 4-hydroxydodecadienal (4-HDDE), a biomarker of oxidative stress .

- Biological Effects : 12-HETE modulates voltage-dependent K+ channels in neurons, influencing opioid and angiotensin II receptor signaling, while 12-HpETE primarily drives inflammatory platelet activation .

12-Oxoeicosatetraenoic Acid (12-oxo-ETE)

- Formation: Non-enzymatic degradation product of 12-HpETE via heme-catalyzed oxidation .

- Stability : Unlike 12-HpETE, 12-oxo-ETE is stable and accumulates in tissues, serving as a biomarker for oxidative stress .

- Biological Role : While 12-HpETE directly activates TRPV1/TRPA1 receptors in pain pathways, 12-oxo-ETE’s role remains less defined but is linked to chemotaxis in immune cells .

Hepoxilin A3 (HXA3)

Key Comparative Data

| Compound | Biosynthetic Enzyme | Key Functional Group | Primary Role | Half-Life | Associated Diseases |

|---|---|---|---|---|---|

| 12-HpETE | 12-LOX | Hydroperoxide | Platelet aggregation, oxidative stress | Minutes | Atherosclerosis, diabetic retinopathy |

| 15-HpETE | 15-LOX | Hydroperoxide | AP-1 activation, PPARβ regulation | Not reported | Cancer, inflammation |

| 12-HETE | Glutathione peroxidase | Hydroxyl | Ion channel modulation | Hours | Neuropathic pain, diabetes |

| 12-oxo-ETE | Non-enzymatic | Ketone | Oxidative stress biomarker | Stable | Inflammatory diseases |

| Hepoxilin A3 | 12-LOX | Epoxide | TRPV1/TRPA1 activation | Hours | Inflammatory hyperalgesia |

生物活性

(+/-)12-Hydroperoxyeicosatetraenoic acid (12-HPETE) is a significant metabolite derived from arachidonic acid through the lipoxygenase pathway. It serves as a precursor to 12-HETE, which exhibits various biological activities impacting cardiovascular health, inflammation, and cellular signaling. This article explores the biological activity of 12-HPETE and its reduced form, 12-HETE, through a comprehensive review of recent studies, case reports, and experimental findings.

12-HPETE is one of the six monohydroperoxy fatty acids produced by the non-enzymatic oxidation of arachidonic acid. It can be enzymatically reduced to produce 12-HETE, a more stable hydroxyl fatty acid. The metabolism of 12-HPETE involves several pathways that lead to the formation of biologically active compounds capable of modulating various physiological processes.

Cardiovascular Effects

- Platelet Aggregation : Increased levels of 12(S)-HETE have been associated with essential hypertension. A study demonstrated that patients with hypertension had significantly higher basal platelet levels of 12(S)-HETE compared to normotensive controls, suggesting a role in vascular reactivity and blood pressure regulation .

- Calcium Signaling : Research indicates that 12-HETE increases intracellular calcium concentrations in cardiac myocytes, stimulating mitochondrial nitric oxide synthase (mtNOS) activity. This elevation in calcium contributes to mitochondrial dysfunction and apoptosis in cardiac cells .

Neuroprotective Effects

- Excitotoxicity Protection : In neuronal cultures subjected to glutamate toxicity, 12-(S)-HETE exhibited protective effects by attenuating calcium influx through voltage-gated channels. This protection was concentration-dependent and mediated by G-protein-coupled receptors .

- Apoptosis Induction : Conversely, while 12-HETE can protect neurons under certain conditions, it has also been shown to induce apoptosis in cardiac myocytes at elevated concentrations due to increased mitochondrial calcium levels and oxidative stress .

Case Study: Hypertension and Platelet Activity

A clinical study involving hypertensive patients found that:

- Basal platelet levels of 12(S)-HETE were significantly higher in patients (3.56 ± 1.22 ng/10^6 platelets) than in controls (0.64 ± 0.13 ng/10^6 platelets).

- Urinary excretion of 12(S)-HETE was also elevated in hypertensive patients (36.8 ± 7.24 ng/mg creatinine) compared to controls (17.1 ± 3.14 ng/mg creatinine) .

Experimental Study: Mitochondrial Dysfunction

In isolated rat heart mitochondria:

- Treatment with 12-HETE led to increased mitochondrial calcium levels ([Ca²⁺]m), decreased respiration, and enhanced peroxynitrite production.

- The study concluded that these alterations contribute to mitochondrial dysfunction and cell death mechanisms associated with ischemic conditions .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for detecting and quantifying (±)-12-HpETE in biological samples?

- Answer : (±)-12-HpETE is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity for lipid mediators . Enzyme-linked immunosorbent assays (ELISAs) are also employed but require rigorous validation to avoid cross-reactivity with structurally similar eicosanoids. Sample preparation should include lipid extraction (e.g., solid-phase extraction) and stabilization with antioxidants (e.g., BHT) to prevent autoxidation .

Q. What are the primary biosynthetic pathways for (±)-12-HpETE, and how can they be modulated in experimental models?

- Answer : (±)-12-HpETE is synthesized via 12-lipoxygenase (12-LOX)-mediated oxidation of arachidonic acid. To study its biosynthesis, researchers can use pharmacological inhibitors (e.g., baicalein for 12-LOX) or genetic knockdown models (siRNA/CRISPR). Isotopic labeling (e.g., deuterated arachidonic acid) can track metabolic flux in vitro or in vivo .

Q. What are the best practices for ensuring reproducibility in (±)-12-HpETE studies?

- Answer : Document experimental conditions rigorously, including oxygen levels, pH, and temperature, which influence 12-LOX activity. Use internal standards (e.g., deuterated 12-HpETE) during LC-MS/MS analysis to normalize batch variations. Share raw data and protocols via repositories like Figshare or Zenodo to enhance transparency .

Advanced Research Questions

Q. How can conflicting reports on (±)-12-HpETE’s pro-inflammatory vs. anti-inflammatory roles be resolved?

- Answer : Contradictions may arise from cell-type-specific signaling or concentration-dependent effects. Design studies comparing primary cells (e.g., macrophages vs. endothelial cells) under standardized conditions. Use dose-response assays (0.1–10 μM range) and integrate multi-omics data (e.g., RNA-seq, lipidomics) to identify context-dependent pathways .

Q. What strategies are effective in distinguishing the biological activities of (±)-12-HpETE enantiomers?

- Answer : Enantiomeric separation via chiral chromatography (e.g., Chiralpak AD-H column) is critical. Test individual enantiomers in functional assays (e.g., calcium flux, NF-κB activation) and compare their binding affinities to receptors like BLT2. Computational modeling (e.g., molecular docking) can predict stereochemical interactions .

Q. How can in vitro findings on (±)-12-HpETE be validated in vivo while accounting for rapid metabolic clearance?

- Answer : Use stable analogs (e.g., 12-HpETE methyl ester) or nanoparticle-based delivery systems to prolong half-life. Employ genetic models (e.g., 12-LOX knockout mice) to study endogenous roles. Real-time imaging (e.g., fluorescent probes) in zebrafish larvae offers dynamic in vivo tracking .

Q. What computational tools are available to model (±)-12-HpETE’s interactions with downstream targets?

- Answer : Molecular dynamics simulations (GROMACS, AMBER) can predict binding modes with receptors like TRPV1 or PPARγ. Network pharmacology platforms (STITCH, STRING) map interaction networks, while QSAR models optimize synthetic analogs for potency or stability .

Q. Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies between in vitro and in vivo effects of (±)-12-HpETE?

- Answer : Systematically evaluate confounding factors such as tissue distribution, metabolic degradation, and compensatory pathways. Use conditional knockout models and tissue-specific overexpression to isolate mechanisms. Meta-analyses of public datasets (e.g., GEO, ArrayExpress) can identify conserved pathways across studies .

Q. What statistical approaches are recommended for analyzing (±)-12-HpETE’s dose-dependent effects?

- Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Bayesian hierarchical models account for inter-experiment variability. For omics data, apply false discovery rate (FDR) correction and pathway enrichment analysis (GSEA, DAVID) .

Q. Translational Research

Q. How can (±)-12-HpETE’s therapeutic potential be explored without overlooking off-target effects?

特性

IUPAC Name |

(5Z,8Z,10E,14Z)-12-hydroperoxyicosa-5,8,10,14-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O4/c1-2-3-4-5-10-13-16-19(24-23)17-14-11-8-6-7-9-12-15-18-20(21)22/h7-11,13-14,17,19,23H,2-6,12,15-16,18H2,1H3,(H,21,22)/b9-7-,11-8-,13-10-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIOZYRSDNLNNNJ-VXBMJZGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CCC=CCCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\CC(/C=C/C=C\C/C=C\CCCC(=O)O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71030-35-8 | |

| Record name | 12-Hpete, (RS)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071030358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 12-HYDROPEROXYARACHIDONIC ACID, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TBG3L3CL9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。